Antiproliferative Agent EBC-46 (Tigilanol Tiglate): A Comprehensive Technical Guide
Antiproliferative Agent EBC-46 (Tigilanol Tiglate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigilanol tiglate, designated as EBC-46, is a novel diterpene ester demonstrating potent antiproliferative and tumor-ablative properties. This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and preclinical and clinical development of this promising therapeutic agent. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this unique molecule.
Discovery and Origin
Tigilanol tiglate (EBC-46) is a natural product identified through a screening program of Australian flora by the biotechnology company QBiotics.[1][2] It is a phorbol ester isolated from the seeds of the blushwood tree, Fontainea picrosperma, which is endemic to a specific region of the tropical rainforest in Far North Queensland, Australia.[2][3] The discovery was prompted by the observation that native marsupials do not consume the seeds of this plant, suggesting the presence of a bioactive compound that acts as a feeding deterrent.[2][3]
The initial isolation and characterization of EBC-46 revealed a complex diterpene ester structure. Due to the limited natural source of Fontainea picrosperma, a practical laboratory synthesis of tigilanol tiglate has been developed, proceeding in 12 steps from the more readily available plant-derived compound, phorbol.[4] This synthetic route not only provides a sustainable supply for clinical development but also allows for the generation of analogues for further structure-activity relationship studies.
Mechanism of Action
Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[5][6] This activation is a key signaling event that triggers a cascade of downstream effects, leading to rapid tumor destruction. The proposed multi-faceted mechanism involves:
-
Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and plasma membrane destruction in tumor cells.[5]
-
Vascular Disruption: It causes a rapid increase in the permeability of tumor vasculature, leading to hemorrhagic necrosis.[5][7] This effect is mediated, at least in part, by the activation of PKC.
-
Induction of an Acute Inflammatory Response: The agent stimulates a localized inflammatory response characterized by the recruitment of immune cells, which contributes to tumor cell death.[5]
-
Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E. This process can stimulate a systemic anti-tumor immune response.[8][9]
The activation of specific PKC isoforms, particularly the β isoforms, appears to be crucial for the anti-tumor efficacy of tigilanol tiglate.[9]
Quantitative Data
The antiproliferative and anti-tumor effects of tigilanol tiglate have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F0 | Murine Melanoma | ~17.5 | [10] |
| SK-MEL-28 | Human Melanoma | ~17.8 | [10] |
| SCC-15 | Human Squamous Cell Carcinoma | - | [6] |
| MM649 | Human Melanoma | - | [8] |
| H357 | Human Head and Neck Cancer | - | [11] |
Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The provided values are approximate based on graphical data where available.
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| BALB/c Foxn1nu Mice | Squamous Cell Carcinoma Xenografts | Single intratumoral injection | Rapid tumor ablation, vascular disruption within 1 hour | [7] |
| BALB/c Foxn1nu Mice | Melanoma Xenograft | Single intratumoral injection | No viable tumor cells recovered 4 hours post-treatment | [7] |
| BALB/c Mice | CT-26 Colon Carcinoma | Intratumoral injection | Tumor ablation and development of T-cell dependent anti-tumor immunity | [8] |
Table 3: Veterinary Clinical Trial Data (Canine Mast Cell Tumors)
| Study | Number of Dogs | Treatment | Complete Response Rate | Reference |
| Dose Characterization | 27 | Intratumoral injection (1.0 mg/mL) | 90% | [7][12] |
| Pivotal Field Study | 80 | Single intratumoral injection | 75% at day 28 | [13] |
| Retrospective Study | 149 | 1-2 intratumoral injections | 75% after 1 dose, 68% of remaining achieved CR after 2nd dose | [13] |
Table 4: Human Clinical Trial Data (Phase IIa in Soft Tissue Sarcoma)
| Study Identifier | Number of Patients (evaluable) | Treatment | Objective Response Rate (ORR) | Key Findings | Reference |
| QB46C-H07 (NCT05755113) | 10 | Intratumoral injection | 80% | 52% complete ablation, 30% partial ablation of treated tumors. No recurrence of completely ablated tumors at 6 months. | [14][15][16][17][18] |
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol is a generalized procedure based on commercially available PKC kinase activity assay kits and principles described in the literature.[19]
Objective: To determine the ability of tigilanol tiglate to activate PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
PKC substrate peptide (e.g., containing the R-X-X-S/T motif)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
Tigilanol tiglate (EBC-46)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Bisindolylmaleimide-1 (BIM-1) as a PKC inhibitor
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., phosphospecific antibody or fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of PKC enzymes, substrate, ATP, and test compounds (tigilanol tiglate, PMA, BIM-1) in kinase assay buffer.
-
Enzyme Activation: In a microplate, combine the PKC isoform, PS, and DAG.
-
Compound Incubation: Add tigilanol tiglate or control compounds at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction: Add the stop solution to terminate the kinase reaction.
-
Detection: Add the detection reagent and incubate as required. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of PKC activation relative to the positive control (PMA) and determine the EC50 value for tigilanol tiglate for each PKC isoform.
In Vivo Murine Tumor Model
This protocol is a generalized procedure based on methods described in preclinical studies of tigilanol tiglate.[5][8][16]
Objective: To evaluate the in vivo anti-tumor efficacy of intratumorally administered tigilanol tiglate.
Materials:
-
Immunocompromised (e.g., BALB/c Foxn1nu) or syngeneic (e.g., C57BL/6) mice
-
Cancer cell line (e.g., SK-MEL-28 for xenograft, B16-F0 for syngeneic model)
-
Cell culture medium and supplements
-
Tigilanol tiglate (EBC-46) formulated in a suitable vehicle (e.g., 40% propylene glycol in water)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume [e.g., Volume = (Length x Width²)/2].
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer a single intratumoral injection of tigilanol tiglate or vehicle control. The dose is often calculated based on tumor volume.
-
Efficacy Assessment: Monitor tumor growth in all groups. The primary endpoint is typically tumor regression or complete ablation. Secondary endpoints can include survival analysis.
-
Histopathological Analysis (Optional): At selected time points, euthanize a subset of mice and excise the tumors for histological analysis to assess vascular disruption, necrosis, and immune cell infiltration.
Visualizations
Signaling Pathway
References
- 1. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. rexresearch.com [rexresearch.com]
- 4. First three patients dosed in Stage 2 of Phase IIa clinical trial of tigilanol tiglate in Soft Tissue Sarcoma - QBiotics [qbiotics.com]
- 5. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Oncology - QBiotics [qbiotics.com]
- 10. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mskcc.org [mskcc.org]
- 14. researchgate.net [researchgate.net]
- 15. vet-uk.virbac.com [vet-uk.virbac.com]
- 16. onclive.com [onclive.com]
- 17. A Clinical Study to Investigate the Efficacy of Intratumoral Tigilanol Tiglate in Soft Tissue Sarcoma [clin.larvol.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. vet-us.virbac.com [vet-us.virbac.com]
